![molecular formula C16H11ClN2O2 B5684730 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one CAS No. 90059-70-4](/img/structure/B5684730.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one
Overview
Description
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one typically involves the reaction of 4-chloroaniline with various reagents. One common method includes the reaction of 4-chloroaniline with ethyl glyoxalate to form an intermediate, which is then cyclized to produce the quinazolinone core . The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are often employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of quinazolinone derivatives. Specifically, compounds based on the quinazolin-4(3H)-one scaffold have been synthesized and evaluated for their efficacy against seizures induced by pentylenetetrazole (PTZ). In vivo studies demonstrated that specific derivatives provided significant protection against seizures, suggesting their potential as therapeutic agents for epilepsy .
Case Study: Efficacy in Seizure Models
- Compound Tested : 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one
- Model Used : PTZ-induced seizure model in mice
- Results : Compounds exhibited a dose-dependent increase in latency to the first convulsion and provided complete protection at higher doses .
Antimicrobial Properties
Quinazolinone derivatives have shown promising antimicrobial activity against various pathogens. The substitution patterns on the quinazolinone structure significantly influence their antibacterial and antifungal efficacy. Specifically, derivatives with chloro or hydroxy substituents demonstrated enhanced activity against both bacterial and fungal strains .
Antimicrobial Activity Overview
Compound | Activity Type | Pathogen Tested | Efficacy |
---|---|---|---|
This compound | Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to high activity |
Other derivatives | Antifungal | Various fungal strains | Variable efficacy, generally lower than antibacterial |
Anticancer Applications
The anticancer potential of this compound has been investigated with promising results. Studies have shown that this compound exhibits broad-spectrum antitumor activity against various cancer cell lines, including those from leukemia and solid tumors. The mechanism of action is believed to involve inhibition of critical enzymes involved in cell proliferation and survival pathways .
Case Study: Antitumor Efficacy
- Cell Lines Tested : L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), MCF-7 (breast cancer)
- Results : Significant cytotoxicity was observed with IC50 values indicating effective concentration levels for inhibiting cell growth .
Other Biological Activities
In addition to the aforementioned applications, this compound has also been explored for:
- Anti-HIV Activity : Some derivatives have shown potential against HIV strains, making them candidates for further development in antiviral therapies .
- CNS Depressant Effects : Certain quinazolinone compounds have demonstrated sedative properties in preclinical models, suggesting potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 3-(4-Chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4-one
Uniqueness
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities, supported by various research findings and data tables.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinazolinone core substituted with a 4-chlorophenyl group and an oxoethyl moiety. The synthesis of quinazoline derivatives typically involves methods such as cyclization reactions and functionalization strategies that enhance their biological activity.
Anticancer Activity
Quinazoline derivatives, including this compound, have demonstrated significant anticancer properties across various studies.
Key Findings:
- Cytotoxicity : Compound 6n (related to the studied compound) exhibited an IC50 value of 5.9 µM against A549 lung cancer cells, outperforming standard treatments like cisplatin (IC50 = 15.37 µM) .
- Mechanism of Action : Quinazoline compounds often act as inhibitors of tyrosine kinase receptors, which are overexpressed in many cancers . This inhibition can prevent tumor growth and metastasis.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | 5.9 ± 1.7 | |
Cisplatin | A549 | 15.37 | |
Doxorubicin | MCF-7 | 8.90 |
Anticonvulsant Activity
Research indicates that certain quinazoline derivatives have potential as anticonvulsants.
Key Findings:
- In Vivo Studies : Compounds similar to this compound were evaluated in a pentylenetetrazole-induced seizure model in mice, showing significant protective effects against seizures when administered at various dosages .
Table 2: Anticonvulsant Activity Evaluation
Antimicrobial Activity
Quinazoline derivatives have also been assessed for their antimicrobial properties.
Key Findings:
- Antibacterial Activity : Studies have shown that quinazoline compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound DK-2 derived from similar structures showed more potent antibacterial activity than ampicillin .
Table 3: Antimicrobial Activity Data
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
DK-2 | Staphylococcus aureus | >20 | |
Ampicillin | Staphylococcus aureus | <20 |
Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory effects.
Key Findings:
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-14-4-2-1-3-13(14)16(19)21/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJCGHMLFLPXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353334 | |
Record name | ST062490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90059-70-4 | |
Record name | ST062490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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